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molecular formula C7H17N3 B8766391 N-Methyl-2-(piperazin-1-yl)ethanamine

N-Methyl-2-(piperazin-1-yl)ethanamine

Cat. No. B8766391
M. Wt: 143.23 g/mol
InChI Key: HDSZRJMNBCRATE-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

Ethyl carbonochloridate (8.14 mL, 85.14 mmol) was added dropwise to N-methyl-2-piperazin-1-ylethanamine (5.0 g, 38.7 mmol) and triethylamine (12.95 mL, 92.88 mmol) in THF (40 mL) at 0° C. over a period of 10 minutes under N2. The resulting mixture was allowed to warm to r.t. and stirred for 2 h. The resulting white suspension was filtered, and washed through with THF (2×20 mL). The filtrate was concentrated in vacuo and the resulting residue was dissolved in EtOAc (75 mL). This solution was washed with sat. Na2CO3 (50 mL). The aqueous wash solution was then extracted with EtOAc (50 mL). The combined organic solutions were dried (MgSO4) and concentrated in vacuo to give crude intermediate (10.55 g). This was dissolved in THF (60 mL) and cooled to 0° C. LiAlH4 (101 mL, 100.6 mmol, 1M in THF) was added dropwise under N2. The resulting mixture was stirred at reflux overnight, then cooled to 0° C. and treated successively (dropwise) with water (3.8 mL), 15% aq. NaOH (3.8 mL) and water (11.4 mL) with rapid stirring. Diatomaceous earth (Celite™) and MgSO4 were added and the mixture was filtered, washed with EtOAc and the filtrate was concentrated in vacuo to give a colourless oil (3.35 g). The filtercake was washed with EtOAc (100 mL), heated to 70° C. and then filtered. The filtrate was concentrated in vacuo to give a further batch (1.023 g) of the title compound. Total: 4.37 g, 72%; 1H NMR: (CDCl3) 2.28 (3H, s), 2.33-2.6 (13H, m), 2.67 (2H, t).
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
8.14 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
12.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
101 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
C(Cl)(=O)O[CH2:3][CH3:4].[CH3:7][NH:8][CH2:9][CH2:10][N:11]1C[CH2:15][NH:14][CH2:13][CH2:12]1.C(N(CC)CC)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1.O>[CH3:7][NH:8][CH2:9][CH2:10][N:11]1[CH2:4][CH2:3][N:14]([CH3:15])[CH2:13][CH2:12]1 |f:3.4.5.6.7.8,9.10,11.12|

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.4 mL
Type
solvent
Smiles
O
Name
Quantity
3.8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.14 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
CNCCN1CCNCC1
Name
Quantity
12.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
101 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white suspension was filtered
WASH
Type
WASH
Details
washed through with THF (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in EtOAc (75 mL)
WASH
Type
WASH
Details
This solution was washed with sat. Na2CO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous wash solution was then extracted with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude intermediate (10.55 g)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNCCN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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